6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Lipophilicity Permeability Drug-likeness

6-[(4-Methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1291834-57-5) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one class, bearing a 4-methylpiperidin-1-ylsulfonyl substituent at the 6-position. The compound has a molecular weight of 296.35 g·mol⁻¹, a molecular formula of C₁₂H₁₆N₄O₃S, an XLogP3 of 0.2, a topological polar surface area (TPSA) of 90.5 Ų, one hydrogen bond donor, and five hydrogen bond acceptors.

Molecular Formula C12H16N4O3S
Molecular Weight 296.35 g/mol
CAS No. 1291834-57-5
Cat. No. B1463417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
CAS1291834-57-5
Molecular FormulaC12H16N4O3S
Molecular Weight296.35 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2
InChIInChI=1S/C12H16N4O3S/c1-9-4-6-15(7-5-9)20(18,19)10-2-3-11-13-14-12(17)16(11)8-10/h2-3,8-9H,4-7H2,1H3,(H,14,17)
InChIKeyQHMXMSCVMVZHOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1291834-57-5): Structural and Physicochemical Baseline for Procurement Selection


6-[(4-Methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1291834-57-5) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one class, bearing a 4-methylpiperidin-1-ylsulfonyl substituent at the 6-position [1]. The compound has a molecular weight of 296.35 g·mol⁻¹, a molecular formula of C₁₂H₁₆N₄O₃S, an XLogP3 of 0.2, a topological polar surface area (TPSA) of 90.5 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. It is commercially available from multiple reputable suppliers at certified purities of 95–97% . The compound is primarily utilized as a research-grade building block and screening candidate in medicinal chemistry, chemical biology, and drug discovery programs, with its core scaffold implicated in antimalarial, sodium channel modulation, and kinase inhibition contexts [2].

Why 6-[(4-Methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Cannot Be Casually Replaced by Unsubstituted Piperidine or Piperazine Analogs


Within the 6-sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one series, the nature of the cyclic amine at the sulfonamide terminus materially governs key physicochemical properties that dictate solubility, permeability, metabolic stability, and target binding. The 4-methylpiperidine moiety in the target compound confers a measured XLogP3 of 0.2, versus −0.2 for the direct 6-(piperidin-1-ylsulfonyl) analog (CAS 1291842-42-6)—a ΔlogP of approximately 0.4–0.5 units [1][2]. The fraction of sp³-hybridized carbons (Fsp₃) is 0.50 for the target, compared to 0.45 for the des-methyl analog, reflecting a measurable increase in three-dimensional character that is independently associated with improved clinical developability [1]. Substitution with a piperazine (CAS 1291839-84-3) introduces an additional hydrogen bond acceptor and a basic nitrogen, fundamentally altering ionization behavior and off-target promiscuity profiles. These quantifiable differences mean that biological activity, selectivity, and ADME parameters observed for one analog cannot be assumed to translate to another within this scaffold class, making generic substitution scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for 6-[(4-Methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Versus Closest Analogs


LogP Shift of ~0.5 Units Relative to the Des-Methyl Piperidine Analog Alters Predicted Permeability and Solubility

The target compound exhibits an XLogP3 of 0.2 (PubChem) and a vendor-reported logP of 0.58 (Fluorochem), whereas the direct des-methyl comparator 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1291842-42-6) has an XLogP3 of −0.2 (PubChem) and a vendor-reported logP of 0.30 (Fluorochem) [1][2]. This represents a ΔlogP of +0.4 to +0.5 units for the target, placing it closer to the optimal lipophilicity range (logP 1–3) for oral absorption while avoiding excessive lipophilicity associated with promiscuity and poor solubility [3].

Lipophilicity Permeability Drug-likeness ADME

Fsp₃ Advantage of 0.50 for Target Versus 0.45 for Des-Methyl Analog Indicates Greater Three-Dimensional Character

The fraction of sp³-hybridized carbons (Fsp₃) for the target compound is 0.50 (6 of 12 carbons are sp³), compared to 0.4545 (5 of 11 carbons) for the des-methyl piperidine analog (CAS 1291842-42-6), as calculated from vendor-supplied structural data . The additional sp³ carbon introduced by the 4-methyl substituent increases Fsp₃ by approximately 0.045, moving the compound further along the Fsp₃ axis that has been independently correlated with higher clinical success rates and lower promiscuity in large-scale analyses of drug-like molecules [1].

Fsp3 Fraction sp3 Developability Clinical success rate

Molecular Weight and HBA/HBD Profile Differentiation from 4-Methylpiperazine Analog Influences Permeability and Transporter Recognition

The target compound (MW 296.35, 5 HBA, 1 HBD) differs from the 4-methylpiperazine analog (CAS 1291839-84-3; MW 297.33, 6 HBA, 1 HBD) by substitution of a ring carbon with a nitrogen in the cyclic amine [1]. While the molecular weights are nearly identical (ΔMW ≈ 1 g·mol⁻¹), the piperazine analog possesses an additional hydrogen bond acceptor, which increases TPSA and can reduce passive membrane permeability. The piperidine-based target avoids the basic secondary amine of piperazine, eliminating a pH-dependent ionization site that complicates both assay interpretation and pharmacokinetic modeling [2].

Molecular weight Hydrogen bonding Drug-likeness Piperazine comparator

Validated Antimalarial Activity of Triazolopyridine Sulfonamide Scaffold Provides Class-Level Proof of Concept, with Potency Ranging from 2.24 to >64 μM

A published library of 25 triazolopyridine sulfonamides, synthesized and evaluated in vitro against the chloroquine-resistant Plasmodium falciparum 2/K strain, yielded two active compounds with IC₅₀ values of 2.24 μM and 4.98 μM, while seven additional compounds showed IC₅₀ values between 8 and 14 μM [1]. The active compound 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (IC₅₀ = 4.98 μM) shares the piperidinylsulfonyl motif with the target compound. Importantly, 23 of 25 compounds showed no cytotoxicity against MRC-5 human fibroblasts (IC₅₀ > 64 μg·mL⁻¹), establishing a favorable selectivity window for the scaffold [1].

Antimalarial Plasmodium falciparum Falcipain-2 Triazolopyridine

Vendor Purity Specifications: 97% (Fluorochem) Versus 95% (AKSci) Enables Procurement Optimization Based on Assay Sensitivity Requirements

The target compound is available at two distinct purity grades from established suppliers: 97% (Fluorochem, Product F722499) and 95% (AKSci, Product 4759DH) . The 97% grade offers a 2-percentage-point purity advantage over the 95% grade. For the closely related des-methyl piperidine analog (CAS 1291842-42-6), Fluorochem similarly offers 97% purity (Product F722497) . The higher purity grade may be preferable for biophysical assays (e.g., SPR, ITC) where impurities can confound binding measurements, while the 95% grade is typically sufficient for primary screening and organic synthesis applications.

Purity Quality control Procurement Vendor comparison

Recommended Application Scenarios for 6-[(4-Methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Based on Quantitative Differentiation Evidence


Antimalarial Lead Optimization: Building on Validated Falcipain-2 Scaffold Activity

The triazolopyridine sulfonamide scaffold has demonstrated in vitro antiplasmodial activity with IC₅₀ values as low as 2.24 μM against chloroquine-resistant P. falciparum and selectivity over MRC-5 human fibroblasts (IC₅₀ > 64 μg·mL⁻¹) [1]. The target compound, bearing the 4-methylpiperidine sulfonamide moiety, can serve as a core scaffold for systematic SAR exploration around the sulfonamide terminus and the triazolopyridinone N2 position. Its XLogP3 of 0.2 places it within an attractive lipophilicity window for further functionalization without breaching Lipinski guidelines, making it suitable for hit-to-lead and lead optimization campaigns in antimalarial drug discovery.

Chemical Biology Probe Development: Leveraging Fsp₃ = 0.50 for Reduced Off-Target Promiscuity

With an Fsp₃ of 0.50, the target compound possesses greater three-dimensional character than its des-methyl analog (Fsp₃ = 0.45) [1]. Higher Fsp₃ is statistically correlated with reduced off-target binding and improved selectivity in phenotypic and target-based screens [2]. This property makes the compound a preferred choice for chemical biology applications where probe selectivity is paramount, such as chemoproteomics target identification studies or cellular thermal shift assay (CETSA) target engagement profiling.

Sodium Channel Modulator Screening: Exploiting the Gilead Triazolopyridinone Pharmacophore

The [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core has been disclosed by Gilead Sciences as a privileged scaffold for cardiac Nav1.5 late sodium current (Late INa) inhibitors, with lead compound GS-462808 demonstrating improved potency relative to ranolazine [1]. The target compound's 6-(4-methylpiperidin-1-ylsulfonyl) substitution pattern offers a distinct vector for modulating sodium channel isoform selectivity compared to the 6-aryl substituted analogs in the Gilead series. Procurement of this compound supports electrophysiology-based screening (e.g., patch clamp, IonWorks) for novel ion channel modulators.

Medicinal Chemistry Building Block for Parallel Library Synthesis

Available at 97% purity (Fluorochem) with a single hydrogen bond donor (the triazolone NH) and a robust sulfonamide linkage, the target compound is well-suited as a building block for parallel library synthesis via N2-alkylation or N2-arylation [1]. The 4-methylpiperidine group provides a balance of lipophilicity (logP 0.58) and saturation (Fsp₃ 0.50) that is difficult to achieve with aromatic sulfonamide substituents, enabling the generation of compound libraries with favorable physicochemical profiles for fragment-based or diversity-oriented synthesis approaches.

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